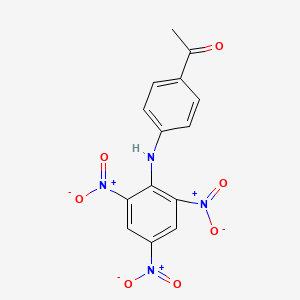

4'-(2,4,6-Trinitroanilino)acetophenone

Description

Contextualization of Nitroaromatic Compounds in Contemporary Chemistry

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (−NO₂) attached to an aromatic ring. Their chemistry is a cornerstone of modern organic synthesis and materials science.

The presence of multiple nitro groups on an aryl ring, creating a poly-nitroaryl moiety, profoundly influences the chemical properties of a molecule. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. This characteristic is pivotal in directing the synthesis of complex, highly functionalized molecules. For instance, the ortho-nitro group in 2,4,6-trinitrotoluene (B92697) can be selectively replaced, providing a pathway to various dinitro derivatives. researchgate.net Furthermore, compounds containing nitro groups are recognized for their potential biological activities, including as anticancer agents. iaea.orgnih.gov The synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene is an example of how poly-nitroaryl compounds serve as versatile starting materials for heterocyclic synthesis. researchgate.net

An anilino linkage, which consists of an amine group attached to a phenyl ring, plays a crucial role in forming conjugated systems. stackexchange.comwikipedia.org In a molecule like 4'-(2,4,6-Trinitroanilino)acetophenone, the nitrogen atom of the anilino group possesses a lone pair of electrons that can be delocalized into the adjacent aromatic rings. stackexchange.comquora.com This delocalization, a form of resonance, creates an extended π-electron system that spans across the anilino bridge, connecting the trinitrophenyl ring and the acetylphenyl group. wikipedia.org

This conjugation has several important consequences:

Stability: The delocalization of electrons over a larger area generally leads to increased molecular stability. msu.edu

Electronic Properties: The extended conjugation influences the molecule's electronic absorption spectrum, often shifting absorption to longer wavelengths (a bathochromic shift).

Reactivity: The electron density at various points in the molecule is altered, affecting its reactivity towards other chemical species. The anilino nitrogen's lone pair availability is modified by the groups attached to the phenyl rings. quora.com

Historical Perspective on Acetophenone (B1666503) Derivatives in Organic Chemistry

Acetophenone, a simple aryl ketone, and its derivatives have long been fundamental building blocks in organic synthesis. Their versatility has driven the development of numerous synthetic methods and applications.

The synthesis of aryl ketones, including acetophenone derivatives, has evolved significantly over the years. nih.govorganic-chemistry.org

| Synthetic Strategy | Description |

| Friedel-Crafts Acylation | A classic method involving the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. While widely used, it has limitations with deactivated aromatic rings. |

| Palladium-Catalyzed Cross-Coupling | Modern methods that offer high efficiency and functional group tolerance. Examples include the coupling of aryl halides or boronic acids with various acylating agents. organic-chemistry.org |

| Nickel-Catalyzed Additions | The use of nickel catalysts for the addition of arylboronic acids to nitriles provides a route to aryl ketones under mild conditions. organic-chemistry.org |

| Metal-Free Approaches | Recent developments focus on more environmentally benign methods, such as iodine-assisted synthesis, to avoid the use of transition metals. nih.gov |

| Electrochemical Methods | An electrochemical approach for the α-arylation of ketones has been developed, involving the anodic oxidation of silyl (B83357) enol ethers. acs.org |

These evolving strategies have made a wide array of substituted acetophenones readily accessible for further chemical exploration. mdpi.com

Functionalized acetophenone scaffolds are key intermediates in the synthesis of a wide range of compounds with important applications, particularly in medicinal chemistry and materials science. acs.orgnih.govnih.govnih.gov The acetyl group can be readily modified through various reactions, such as condensations, reductions, and oxidations, to build more complex molecular architectures. For example, acetophenone derivatives are used in the synthesis of heterocyclic compounds, which are prevalent in drug molecules and natural products. nih.gov They have been incorporated into scaffolds for developing BACE-1 inhibitors for Alzheimer's disease and as PDE-1 and -3 inhibitors. acs.orgnih.gov The development of functionalized scaffolds is a major focus in tissue engineering, aiming to create materials that can promote tissue regeneration. nih.govnih.gov

Rationale for Investigating this compound

The investigation of this compound is driven by the unique combination of its structural features. The rationale for its study can be multifaceted:

Energetic Materials: The high nitrogen content and the presence of multiple nitro groups, characteristic of the trinitrophenyl moiety, suggest potential applications as an energetic material or a precursor to such materials.

Non-linear Optical (NLO) Properties: The push-pull nature of the molecule, with the electron-donating anilino nitrogen and the electron-withdrawing nitro and acetyl groups, creates a significant molecular dipole and potential for NLO applications.

Synthetic Intermediate: This compound can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems or polymers. The reactivity of both the acetyl group and the activated trinitrophenyl ring allows for a range of chemical transformations.

Biological Activity: Given that derivatives of 2,4,6-trinitroaniline (B3268610) have shown potent antitumor activity, it is plausible that this compound could exhibit interesting biological properties. iaea.org The acetophenone moiety is also a common feature in biologically active compounds. iaea.org

Unique Structural Attributes and Electron-Deficient Characteristics

Generally, compounds in this family are characterized by the linkage of an acetophenone moiety to a highly nitrated aniline (B41778) derivative. The acetophenone group acts as an electron-withdrawing entity through its carbonyl function. This effect is significantly amplified by the presence of multiple nitro groups (–NO2) on the aniline ring.

The 2,4,6-trinitroanilino group, also known as a picrylamino group, is an exceptionally strong electron-withdrawing system. The cumulative inductive and resonance effects of the three nitro groups create a profound state of electron deficiency on the aniline nitrogen and the attached phenyl ring. This electronic characteristic is a defining feature of such systems, influencing their reactivity, intermolecular interactions, and photophysical properties. The bond between the aniline nitrogen and the acetophenone ring is pivotal, creating a donor-acceptor (D-A) type structure where the acetophenone part is the acceptor and the trinitroanilino part is a severely deactivated donor.

Potential for Advanced Chemical Applications Beyond Traditional Uses

The pronounced electron-deficient nature of highly nitrated anilino-acetophenone systems suggests potential for their use in specialized areas of materials science and organic electronics. Molecules with strong intramolecular charge-transfer characteristics are often investigated for applications in:

Non-linear Optics (NLO): The significant difference in electron density across the molecular framework could lead to large hyperpolarizability, a key requirement for NLO materials used in optical switching and frequency conversion technologies.

Electron-Transport Materials: In organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), materials with high electron affinity are required for efficient electron transport layers. The electron-deficient nature of these compounds makes them theoretical candidates for such roles.

Sensing and Molecular Recognition: The specific electronic and structural features could be exploited for the design of chemosensors, where interaction with an analyte would cause a measurable change in the compound's optical or electronic properties.

It must be reiterated that these potential applications are extrapolations based on the general properties of related donor-acceptor and electron-deficient molecules. Without experimental data or theoretical studies on This compound , these remain speculative.

Due to the lack of specific research on the target compound, no data tables or detailed findings can be presented.

Structure

3D Structure

Properties

CAS No. |

80792-88-7 |

|---|---|

Molecular Formula |

C14H10N4O7 |

Molecular Weight |

346.25 g/mol |

IUPAC Name |

1-[4-(2,4,6-trinitroanilino)phenyl]ethanone |

InChI |

InChI=1S/C14H10N4O7/c1-8(19)9-2-4-10(5-3-9)15-14-12(17(22)23)6-11(16(20)21)7-13(14)18(24)25/h2-7,15H,1H3 |

InChI Key |

MCHFZLVGUDDVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 2,4,6 Trinitroanilino Acetophenone

Strategic Approaches to C-N Bond Formation in Anilino-Acetophenones

The creation of the C-N linkage in anilino-acetophenones, particularly those with highly electron-deficient aryl groups, necessitates careful consideration of the reaction methodology. The electronic properties of the substrates play a pivotal role in determining the most effective synthetic strategy.

Nucleophilic Aromatic Substitution Strategies (e.g., involving 2,4,6-trinitrochlorobenzene and 4-aminoacetophenone)

Nucleophilic aromatic substitution (SNAr) stands as the most direct and widely employed method for the synthesis of 4'-(2,4,6-trinitroanilino)acetophenone. This is due to the high electrophilicity of the 2,4,6-trinitrophenyl ring. The reaction typically involves the coupling of 2,4,6-trinitrochlorobenzene, also known as picryl chloride, with 4-aminoacetophenone.

The reaction proceeds through a well-established two-step addition-elimination mechanism. In the first step, the nucleophilic amino group of 4-aminoacetophenone attacks the carbon atom bearing the chlorine atom on the picryl chloride ring. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The presence of three strongly electron-withdrawing nitro groups in the ortho and para positions to the site of substitution is crucial for stabilizing this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.

A series of 2,4,6-trinitroaniline (B3268610) derivatives have been synthesized using this methodology, highlighting its broad applicability. For instance, various picramide compounds have been prepared by reacting the corresponding amine or ammonium salt with picryl chloride in the presence of a base like triethylamine tandfonline.com. Kinetic studies of the reaction between picryl chloride and substituted anilines have also been conducted to understand the influence of substituents on the reaction rate uwindsor.ca.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description | Typical Conditions |

| Electrophile | 2,4,6-Trinitrochlorobenzene (Picryl chloride) | Commercially available |

| Nucleophile | 4-Aminoacetophenone | Commercially available |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or alcohols | Dependent on substrate solubility and reaction temperature |

| Base | Often used to deprotonate the amine or neutralize HCl byproduct (e.g., triethylamine, sodium carbonate) | Stoichiometric or in excess |

| Temperature | Room temperature to reflux | Dependent on the reactivity of the specific amine |

Palladium-Catalyzed C-N Cross-Coupling Methods in Related Systems

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of aryl-amine bonds uwindsor.cawikipedia.orgorgsyn.orgnih.govyoutube.comresearchgate.netnih.gov. These methods offer a broad substrate scope and functional group tolerance. However, their application to highly electron-deficient aryl halides like 2,4,6-trinitrochlorobenzene for the synthesis of this compound is not commonly reported and presents potential challenges.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst orgsyn.org. While effective for a wide range of aryl halides, extremely electron-deficient substrates can sometimes lead to catalyst inhibition or undesired side reactions. The strong electron-withdrawing nature of the three nitro groups in picryl chloride might affect the electronic properties of the palladium center in the catalytic cycle.

Despite these potential hurdles, advancements in ligand design have expanded the scope of Buchwald-Hartwig amination to include more challenging substrates. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and stabilizing the catalytic species quora.com. While direct application to picryl chloride remains to be extensively documented for this specific product, the general methodology holds promise and could be an area for further research and optimization, potentially with specialized ligand systems. Recent developments have even explored the use of nitroarenes as both the electrophile and a surrogate for the arylamine in Buchwald-Hartwig-type couplings, which could offer novel synthetic pathways rsc.orgresearchgate.net.

Exploration of Alternative Anilination Pathways for Poly-nitroaryls

Beyond traditional SNAr and palladium-catalyzed methods, other strategies for C-N bond formation with polynitroaryls can be considered, though they are less common for the synthesis of this specific target molecule.

One such method is the Ullmann condensation , which involves the copper-catalyzed coupling of an aryl halide with an amine wikipedia.orgorganic-chemistry.org. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper wikipedia.org. However, the development of ligand-assisted copper-catalyzed C-N coupling reactions has allowed for milder reaction conditions nih.govresearchgate.netresearchgate.netorganic-chemistry.org. The use of electron-deficient aryl halides is generally favorable in Ullmann-type reactions, suggesting that 2,4,6-trinitrochlorobenzene could be a suitable substrate wikipedia.org.

Another potential pathway is Vicarious Nucleophilic Substitution (VNS) . VNS is a method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings wikipedia.orgorganic-chemistry.org. While typically used to introduce carbon substituents, VNS can also be employed for amination iupac.org. This reaction involves the reaction of a nitroarene with a nucleophile containing a leaving group on the nucleophilic atom. For the synthesis of this compound, a VNS approach would be less direct than SNAr with picryl chloride but could be a viable route starting from 1,3,5-trinitrobenzene (B165232). The synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from 2,4,6-trinitroaniline (picramide) using a VNS reaction with 4-amino-1,2,4-triazole (ATA) has been reported, demonstrating the utility of this method for the amination of polynitroanilines researchgate.netresearchgate.net.

Synthesis of Key Precursors and Intermediates

Preparation of 2,4,6-Trinitroaniline (Picramide) and its Halogenated Analogs

2,4,6-Trinitroaniline, commonly known as picramide, is a key intermediate and can also be a precursor to halogenated analogs like picryl chloride. Several synthetic routes to picramide have been established.

One common method involves the direct amination of picric acid (2,4,6-trinitrophenol). This can be achieved by heating picric acid with urea, where an 88% yield has been reported under optimized conditions researchgate.netliverpool.ac.uk. Another approach is the ammonolysis of 2,4,6-trinitroanisole (TNAN), which itself can be prepared by the nitration of p-nitroanisole. This two-step process has been adapted for continuous flow synthesis, offering a safer and scalable method for picramide production with high purity researchgate.netnottingham.ac.uk.

The synthesis of 2,4,6-trinitrochlorobenzene (picryl chloride), the primary electrophile for the SNAr reaction, can be accomplished by treating picric acid with a chlorinating agent such as phosphorus pentachloride (PCl5) organic-chemistry.orgchemicalbook.com. Halogenated derivatives of related energetic materials, such as PETN, have also been synthesized, indicating the accessibility of various halogenated polynitro compounds nih.gov.

Table 2: Synthetic Routes to 2,4,6-Trinitroaniline (Picramide)

| Starting Material | Reagents | Key Features |

| Picric Acid | Urea | High-yielding, direct conversion of a phenol to an amine researchgate.netliverpool.ac.uk. |

| p-Nitroanisole | Nitrating agents (e.g., HNO3/H2SO4), then Ammonia | Two-step process, adaptable to continuous flow for improved safety and scalability researchgate.netnottingham.ac.uk. |

| 2,4,6-Trinitrochlorobenzene | Aqueous Ammonia | Direct ammonolysis of the corresponding aryl halide researchgate.netresearchgate.net. |

Synthesis of Substituted 4'-Aminoacetophenones

4-Aminoacetophenone is a readily available commercial chemical. However, various synthetic methods for its preparation and the synthesis of its substituted analogs are well-documented in the chemical literature.

A common laboratory and industrial synthesis involves the reduction of 4-nitroacetophenone. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts chemicalbook.com. This method is generally high-yielding and clean.

Another classical approach is the Friedel-Crafts acylation of aniline (B41778) or a protected aniline derivative. However, direct acylation of aniline can be problematic due to the reaction of the amino group with the Lewis acid catalyst. Therefore, the amino group is typically protected, for example, as an acetanilide, before acylation, followed by deprotection. A related method is the Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich aromatic compound, such as a phenol or aniline, to form an aryl ketone wikipedia.org.

More recently, novel synthetic routes have been developed, such as a multi-step process involving a Williamson ether synthesis and a Smiles rearrangement starting from p-hydroxyacetophenone chemicalbook.comgoogle.com. Additionally, reductive amination of ketones provides a versatile method for the synthesis of various amines, including substituted anilines, and could be adapted for the synthesis of 4-aminoacetophenone derivatives researchgate.netwikipedia.orgmasterorganicchemistry.com.

Derivatization of Acetophenone (B1666503) Nuclei for Reaction Pathways

The primary starting material derived from the acetophenone nucleus for this synthesis is 4-aminoacetophenone. This compound is a derivative of acetophenone where an amino group (-NH₂) is substituted at the para-position (position 4) of the benzene ring. chemicalbook.com The presence of this amino group is the key derivatization that enables the entire reaction pathway. It transforms the acetophenone molecule into a potent nucleophile, capable of participating in C-N bond-forming reactions. chemicalbook.comchemicalbook.com

The amino group's lone pair of electrons can attack electron-deficient centers. In the context of synthesizing this compound, the target for this nucleophilic attack is the carbon atom bearing the chlorine in 2,4,6-trinitrochlorobenzene. The reactivity of 4-aminoacetophenone can be influenced by its electronic properties; it is a versatile compound used in various condensation and coupling reactions to synthesize a range of derivatives. chemicalbook.comresearchgate.net No further derivatization of the acetophenone nucleus is typically required, as the amino group provides the necessary reactivity for the key condensation step.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The primary reaction is a nucleophilic aromatic substitution or a related copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or Goldberg reaction. wikipedia.orgacs.org Key parameters for optimization include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst system.

Solvent Effects and Temperature Control in Condensation and Coupling Reactions

The choice of solvent plays a crucial role in the rate and efficiency of C-N coupling reactions. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. nih.gov Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective for these types of reactions. wikipedia.orgacs.org The solubility of reactants, particularly nitroaromatic compounds, is also a key consideration. researchgate.net

Temperature control is equally important. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Traditional Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern catalytic systems aim for milder conditions. researchgate.net The optimal temperature must be determined empirically to balance reaction speed with product purity.

Table 1: Effect of Solvent and Temperature on the Yield of a Model SNAr Reaction

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 80 | 12 | 65 |

| 2 | Tetrahydrofuran (THF) | 65 | 12 | 55 |

| 3 | Dimethylformamide (DMF) | 100 | 8 | 85 |

| 4 | Dimethyl Sulfoxide (DMSO) | 100 | 8 | 92 |

This interactive table presents representative data for a nucleophilic aromatic substitution reaction to illustrate the impact of different reaction conditions.

Catalyst Evaluation for Improved Selectivity and Efficiency

While the reaction between 4-aminoacetophenone and the highly activated 2,4,6-trinitrochlorobenzene can proceed without a catalyst, related C-N cross-coupling reactions, such as the Ullmann condensation, rely heavily on copper catalysts. wikipedia.orgsynarchive.comnih.gov These catalysts facilitate the coupling of aryl halides with amines under conditions that might otherwise be ineffective.

Innovations in catalyst design have led to improved efficiency and milder reaction conditions. Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. researchgate.net The effectiveness of the catalyst is often enhanced by the addition of a ligand, which stabilizes the copper center and facilitates the catalytic cycle. Diamine-based ligands, for instance, have been shown to improve yields in Goldberg-type C-N coupling reactions. wikipedia.orgresearchgate.net The choice of base is also integral to the catalytic system, with inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like potassium tert-butoxide (tBuOK) being employed depending on the specific reactants. researchgate.net

Table 2: Evaluation of Different Copper Catalysts on a Model Ullmann C-N Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | 120 | 68 |

| 2 | CuI (10) | Ethylene diamine | K₂CO₃ | 100 | 85 |

| 3 | CuO (10) | None | K₂CO₃ | 120 | 55 |

| 4 | Cu Powder (stoichiometric) | None | K₂CO₃ | 180 | 75 |

This interactive table shows plausible results from a catalyst evaluation study for a copper-catalyzed C-N bond formation, demonstrating the influence of catalyst systems on reaction efficiency.

Purification and Isolation Techniques for High-Purity Compounds

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity, removing unreacted starting materials, catalysts, and byproducts.

Chromatographic Separation Methodologies

Column chromatography is a standard and highly effective technique for the purification of nitroaromatic compounds and diarylamines. ukessays.com The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase (commonly silica gel or alumina) as a liquid mobile phase passes through it. ukessays.com Due to the polar nature of the nitro groups and the acetophenone moiety, a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically employed as the eluent. The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analytical purposes to assess purity, though it is applicable for preparative-scale purification as well. epa.govingentaconnect.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a common configuration for analyzing such compounds. chemicalbook.com

Recrystallization and Precipitation Strategies for Crystalline Product Isolation

Recrystallization is the primary method for purifying solid organic compounds. mnstate.edumt.com The technique is based on the principle that the solubility of most solids in a solvent increases with temperature. libretexts.org An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. mnstate.edu

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. u-tokyo.ac.jp This hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. mt.com If a single solvent is not effective, a mixed-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be used. u-tokyo.ac.jp The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 4 2,4,6 Trinitroanilino Acetophenone

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H NMR spectrum of 4'-(2,4,6-Trinitroanilino)acetophenone, the aromatic region would be of particular interest. The protons on the acetophenone (B1666503) ring, being in a para-substituted pattern, would likely appear as two distinct doublets. The electron-withdrawing nature of the acetyl group and the electron-donating character of the anilino group would influence the chemical shifts of these protons.

The 2,4,6-trinitroaniline (B3268610) part of the molecule presents a simpler aromatic proton pattern. The two protons on the trinitrophenyl ring are chemically equivalent and would be expected to produce a single signal, a singlet, in the downfield region of the spectrum due to the strong deshielding effect of the three nitro groups. The NH proton of the aniline (B41778) linker would also give a distinct signal, the chemical shift of which would be sensitive to the solvent and concentration.

A hypothetical ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 190-200 ppm). The spectrum would also show distinct signals for the aromatic carbons of both rings. The carbons bearing the nitro groups would be significantly deshielded.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-resolution mass spectrometry (HRMS) would be essential to determine the exact mass of this compound (C₁₄H₁₀N₄O₇). This would provide its elemental composition with high accuracy, serving as a key piece of evidence for its identity.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable structural information. Predicted fragmentation pathways for this compound would likely include:

Cleavage of the C-N bond linking the two aromatic rings, leading to fragment ions corresponding to the acetophenone cation and the trinitroaniline (B13749157) radical, or vice versa.

Loss of the acetyl group from the molecular ion.

Sequential loss of nitro groups from the trinitrophenyl ring.

By analyzing the masses of these fragments, the connectivity of the molecule could be pieced together and confirmed.

Ionization Efficiency Studies in Solution-Phase Mass Spectrometry

The analysis of nitroaromatic compounds like this compound by solution-phase mass spectrometry is highly dependent on the ionization technique employed. The inherent chemical properties of the molecule, namely the presence of multiple, strongly electron-withdrawing nitro groups and a polar carbonyl function, dictate its behavior in the ion source.

Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electron Capture Negative Ionization (ECNI) are particularly well-suited for this class of compounds. acs.orgsigmaaldrich.com In positive-mode APCI, protonated molecules [M+H]⁺ can be readily formed, along with adducts with reagent gas species, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when methane (B114726) is used. acs.orgnih.gov The high charge-stabilizing capacity of the aromatic systems generally ensures the observation of a distinct molecular ion, which is crucial for molecular weight determination. nih.gov

However, due to the presence of three nitro groups, the compound is exceptionally electrophilic, making it an ideal candidate for negative ion mode analysis. Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective method for detecting such compounds. sigmaaldrich.comnih.gov In this process, the molecule captures a thermal electron to form a molecular anion [M]⁻, which is often very stable and results in high ionization efficiency and consequently, very low detection limits, often in the femtogram range. acs.orgnih.gov Solid-phase microextraction (SPME) coupled with gas chromatography-ECNI-mass spectrometry has proven to be a more sensitive method than solid-phase extraction (SPE) for analyzing nitroaromatic compounds in complex aqueous samples. nih.gov

The table below summarizes the expected ionization behavior in common solution-phase mass spectrometry techniques.

| Ionization Technique | Expected Ion Species | Typical Efficiency/Selectivity | Rationale |

| Atmospheric Pressure Chemical Ionization (APCI) - Positive Mode | [M+H]⁺, [M+C₂H₅]⁺ | Moderate | The basic nitrogen of the aniline bridge and the carbonyl oxygen can be protonated. |

| Atmospheric Pressure Chemical Ionization (APCI) - Negative Mode | [M]⁻, [M-H]⁻ | High | The strong electron-withdrawing nature of the three nitro groups stabilizes the negative charge. |

| Electron Capture Negative Ionization (ECNI) | [M]⁻ | Very High | Highly efficient due to the high electron affinity conferred by the trinitrophenyl moiety. sigmaaldrich.comnih.gov |

| Electrospray Ionization (ESI) - Positive Mode | [M+H]⁺, [M+Na]⁺ | Moderate to Low | Requires a sufficiently basic site for protonation; may be less efficient than APCI for this molecule. |

| Electrospray Ionization (ESI) - Negative Mode | [M-H]⁻ | High | The acidic N-H proton can be readily abstracted, and the resulting anion is stabilized by the nitro groups. |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides an unambiguous method for identifying the key functional groups within the this compound structure. The spectrum is dominated by characteristic vibrations of the nitro, carbonyl, and aniline N-H moieties. libretexts.orgmaterialsciencejournal.org

Characteristic Absorptions of Nitro and Carbonyl Moieties

The presence of the nitro (NO₂) and carbonyl (C=O) groups gives rise to some of the most intense and diagnostically useful bands in the infrared spectrum. spectroscopyonline.com

Nitro Group (NO₂): The three nitro groups on the phenyl ring produce a pair of very strong absorption bands. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretch. spectroscopyonline.com The presence of multiple nitro groups on the same ring can lead to slight shifts and broadening of these bands.

Carbonyl Group (C=O): The carbonyl stretching frequency is sensitive to its electronic environment. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹. Conjugation with the adjacent phenyl ring in acetophenone lowers this frequency. pg.edu.pl In this compound, the electronic effects are complex. While there is conjugation, the strong electron-withdrawing character of the substituted anilino group at the para position will influence the C=O bond order and thus its stretching frequency. Electron-withdrawing groups can decrease the resonance effect that typically lowers the frequency. cdnsciencepub.com

Table of Characteristic Vibrational Frequencies for Nitro and Carbonyl Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch (ν_as_) | 1550 - 1500 | Strong | One of the most intense peaks in the spectrum. spectroscopyonline.com |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch (ν_s_) | 1390 - 1330 | Strong | Appears as a second very strong "eye tooth" peak. spectroscopyonline.com |

| Aromatic Nitro (Ar-NO₂) | Scissoring Bend (δ) | 890 - 835 | Medium | A useful confirmatory peak for the nitro group. spectroscopyonline.com |

Aniline N-H Stretching and Bending Vibrations

The molecule contains a secondary amine (N-H) bridge between two aromatic rings. The vibrational characteristics of this N-H bond are influenced by both intramolecular and intermolecular factors.

N-H Stretch: Secondary amines typically exhibit a single N-H stretching band, which is generally weaker than an O-H stretch. orgchemboulder.com For aromatic secondary amines, this band appears in the 3350-3310 cm⁻¹ region. orgchemboulder.com The strong electron-withdrawing effect of the 2,4,6-trinitrophenyl group will increase the acidity of the N-H proton and may shift the stretching frequency. Furthermore, the potential for intramolecular hydrogen bonding between the N-H proton and the oxygen of an ortho-nitro group can cause significant broadening and a shift to a lower wavenumber. cdnsciencepub.comcdnsciencepub.com

N-H Bend: A weak N-H bending vibration for secondary amines may be observed in the 1600-1500 cm⁻¹ region, though it can sometimes be obscured by aromatic ring vibrations. orgchemboulder.comyoutube.com

Table of Characteristic Vibrational Frequencies for the Secondary Aniline Group

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|---|

| Secondary Aromatic Amine (Ar₂N-H) | Stretch (ν) | 3350 - 3310 | Weak to Medium | Position and width are sensitive to hydrogen bonding. orgchemboulder.com |

| Secondary Aromatic Amine (Ar₂N-H) | In-plane Bend (δ) | 1600 - 1500 | Weak to Variable | May overlap with aromatic C=C stretching bands. orgchemboulder.comyoutube.com |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

The UV-Vis spectrum of this compound is defined by its extensive chromophore system, which features strong electron-donor and electron-acceptor groups linked by a conjugated framework. This "push-pull" or donor-acceptor architecture gives rise to intense electronic transitions and a sensitivity to the molecular environment. libretexts.orgacs.org

Delocalization and Conjugation Effects on Electronic Transitions

The structure of this compound contains two phenyl rings linked by a nitrogen atom, creating a highly conjugated system. The aniline nitrogen atom acts as an electron-donating group (the "push"), while the acetophenone and, most significantly, the trinitrophenyl moieties act as powerful electron-accepting groups (the "pull"). chemrxiv.orgnih.gov

This arrangement facilitates a significant redistribution of electron density upon photoexcitation, leading to an intense Intramolecular Charge Transfer (ICT) transition. chemrxiv.org This ICT band is typically the lowest energy, highest wavelength absorption (λ_max_) and is responsible for the compound's color. The extensive π-delocalization across the entire molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily located on the aniline donor part, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the trinitrophenyl acceptor part. This results in a significant bathochromic (red) shift of the λ_max_ into the visible region of the spectrum compared to the individual, unconjugated chromophores. unige.ch

Table of Expected Electronic Transitions

| Transition Type | Chromophore | Typical Wavelength Region | Description |

|---|---|---|---|

| π → π* | Conjugated Aromatic System | 250-400 nm | High-intensity transitions involving the delocalized π-electrons of the phenyl rings. |

| n → π* | Carbonyl Group (C=O) | 300-350 nm | Lower intensity transition involving the non-bonding electrons of the carbonyl oxygen. rsc.org |

Solvatochromic Behavior and Molecular Environment Probes

Push-pull molecules like this compound often exhibit pronounced solvatochromism, where the position of the absorption maximum (λ_max_) changes with the polarity of the solvent. wikipedia.orgresearchgate.net This phenomenon arises because the solvent interacts differently with the ground and excited states of the molecule.

Upon absorption of light, the molecule transitions to an ICT excited state which is significantly more polar (i.e., has a larger dipole moment) than the ground state. nih.gov Polar solvents will preferentially stabilize this more polar excited state to a greater extent than the less polar ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the absorption spectrum as solvent polarity increases. This behavior is known as positive solvatochromism. wikipedia.org Therefore, this compound is expected to appear as a different color in solvents of varying polarity, making it a potential probe for its molecular environment.

Table of Expected Solvatochromic Shifts

| Solvent | Relative Polarity | Expected λ_max_ Shift | Predicted Color of Solution |

|---|---|---|---|

| n-Hexane | Non-polar | Shorter Wavelength | Yellow / Orange |

| Toluene | Non-polar (aromatic) | ↓ | Orange |

| Dichloromethane | Polar aprotic | ↓ | Red-Orange |

| Acetone | Polar aprotic | ↓ | Red |

| Acetonitrile | Polar aprotic | ↓ | Red / Deep Red |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound, also known as N-(4-acetylphenyl)-2,4,6-trinitroaniline, has not been publicly reported. Chemical suppliers of this compound, such as Sigma-Aldrich, indicate that comprehensive analytical data, which would include crystallographic analysis, has not been collected for this specific molecule. sigmaaldrich.comsigmaaldrich.com Therefore, a detailed, experimentally-derived discussion under the following subsections is not currently possible.

The elucidation of a crystal structure through X-ray crystallography would provide invaluable, precise information regarding the molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for determining the spatial coordinates of atoms within a crystal lattice, offering unparalleled insight into the structural features that govern the physical and chemical properties of a compound.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Without experimental crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided. However, based on the structural motifs present in the molecule—a trinitrophenyl group, an aniline-like linker, and an acetophenone moiety—several types of interactions would be anticipated to play a crucial role in its solid-state assembly. These would likely include:

Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor, which could interact with the oxygen atoms of the nitro groups or the carbonyl group of the acetophenone moiety on adjacent molecules.

π-π Stacking: The two aromatic rings, the electron-deficient trinitrophenyl ring and the acetophenone ring, would be expected to engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

Analysis of related structures, such as 2,4,6-trinitroaniline, reveals complex packing motifs and hydrogen bonding networks that contribute to their stability. wikipedia.orgchemicalbook.com A full crystallographic study of the title compound would be necessary to confirm and detail these expected interactions.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

A single-crystal X-ray diffraction analysis is required for the precise, experimental determination of bond lengths, bond angles, and torsional angles. This data is fundamental for understanding the molecule's conformation and the electronic effects of its substituent groups.

In the absence of experimental data for this compound, hypothetical data tables cannot be generated. Such an analysis would typically provide:

Bond Lengths: The distances between bonded atoms (e.g., C-C bonds within the aromatic rings, C-N, N-O, and C=O bonds). This information would reveal any bond elongation or shortening due to resonance and inductive effects of the nitro and acetyl groups.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around the single bonds connecting the two aromatic rings and the orientation of the nitro and acetyl substituents relative to the rings.

Polymorphism and Crystal Engineering Considerations

The existence of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is a significant consideration for compounds like this compound. The conformational flexibility around the C-N bonds connecting the rings, coupled with the potential for multiple strong intermolecular interaction modes (hydrogen bonding, π-stacking), makes polymorphism a distinct possibility.

Different polymorphs can exhibit varying physical properties, including melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, where an understanding of intermolecular interactions is used to design and control the growth of crystals with desired properties. However, without any reported crystal structures for the title compound, a discussion of its specific polymorphic behavior remains speculative.

Computational Chemistry and Theoretical Modeling of 4 2,4,6 Trinitroanilino Acetophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic nature and energetic landscape of 4'-(2,4,6-trinitroanilino)acetophenone. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of medium to large-sized molecules like this compound. It offers a balance between computational cost and accuracy, making it ideal for geometry optimization and the calculation of various electronic properties. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to account for polarization and diffuse functions, which are crucial for accurately describing the electronic distribution in a molecule with multiple nitro groups and lone pairs. bohrium.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich acetophenone (B1666503) and amino-linker region, while the LUMO is anticipated to be centered on the electron-deficient trinitrophenyl moiety due to the strong electron-withdrawing nature of the three nitro groups. This spatial separation of the frontier orbitals suggests a charge-transfer character for the lowest energy electronic transition. The presence of electron-donating and electron-withdrawing groups is known to influence the HOMO and LUMO energy levels. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |

Note: These values are hypothetical and based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic nitro compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro groups and the carbonyl group of the acetophenone moiety. Conversely, the regions around the hydrogen atoms of the aromatic rings and the amino group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure investigations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed for single-point energy calculations on the DFT-optimized geometry to obtain more refined energetic data. These high-level calculations are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are exceptionally strong.

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation of the theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov The predicted chemical shifts for the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing and -donating substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely predict intense transitions in the UV region corresponding to π→π* transitions within the aromatic rings and a lower energy, less intense charge-transfer band resulting from the HOMO-LUMO transition. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. bohrium.comresearchgate.net Key vibrational modes for this compound would include the N-H stretch of the amino linker, the C=O stretch of the acetyl group, and the symmetric and asymmetric stretches of the nitro groups.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C=O (Acetyl) | Stretching | 1670 - 1690 |

| NO₂ | Asymmetric Stretching | 1530 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1360 |

| C-N | Stretching | 1280 - 1320 |

Note: These are hypothetical values based on DFT calculations for similar compounds and are typically scaled by a factor to correct for anharmonicity and basis set deficiencies.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.

For a flexible molecule like this compound, MD simulations can reveal the accessible rotational conformations around the C-N single bonds connecting the two aromatic rings. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformation and dynamics. The results of MD simulations can provide insights into the average molecular structure and its fluctuations, which can be important for understanding its interactions with other molecules in a biological or material context.

Dynamic Behavior and Rotational Barriers of Anilino and Acetophenone Moieties

The conformational flexibility of this compound is largely dictated by the rotation around the single bonds connecting the anilino and acetophenone moieties to the central amine bridge. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with these rotations. These calculations help identify the most stable conformations and the energy barriers that hinder free rotation.

Table 1: Representative Rotational Energy Barriers in Analogous Nitroaromatic Compounds

| Compound/ Moiety | Rotational Barrier (kJ/mol) | Computational Method |

| N-phenyl-2,4,6-trinitroaniline (analogue) | Data not available | DFT |

| 4-dimethylamino-4'-nitrobiphenyl (analogue) | Barrier-less ICT pathway | Time-dependent DFT |

| 4-dimethylamino-4'-nitrostilbene (analogue) | Coupled to low-frequency deformation modes | Time-dependent DFT |

This table is illustrative and based on data for analogous compounds due to the absence of specific data for this compound.

Solvent Effects on Molecular Conformation and Interactions

The conformation of this compound and its interactions are significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecule's geometry and electronic properties.

In polar solvents, the push-pull nature of the molecule, with the electron-donating acetophenone group and the electron-withdrawing trinitroanilino group, leads to a significant dipole moment. The solvent molecules will arrange themselves to stabilize this dipole, which can, in turn, affect the preferred conformation of the molecule. For instance, polar solvents can enhance intramolecular charge transfer (ICT), a phenomenon observed in many push-pull compounds. nih.govresearchgate.net This is because polar solvents can stabilize the more polar charge-separated state. nih.govresearchgate.net

Conversely, in nonpolar solvents, the stabilization of the ground state is less pronounced, and the molecule may adopt a different equilibrium geometry. Studies on similar molecules have shown that the emission from locally excited states can be more intense in nonpolar solvents, while ICT emission is favored in polar solvents. nih.govresearchgate.net

Table 2: Solvent Influence on Spectroscopic Properties of Analogous Push-Pull Compounds

| Solvent Polarity | Effect on Absorption Spectra | Effect on Fluorescence Spectra |

| Increasing Polarity | Bathochromic shift (shift to longer wavelengths) | Increased emission from ICT states |

| Nonpolar | - | Increased emission from locally excited (LE) states |

This table summarizes general trends observed for push-pull compounds and is not specific to this compound.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry is instrumental in establishing relationships between the molecular structure of this compound and its macroscopic properties. By calculating various molecular descriptors, it is possible to predict its reactivity and understand the electronic phenomena that govern its behavior.

Correlation of Electronic Structure with Reactivity Profiles

The electronic structure of this compound, characterized by the distribution of electrons and the energies of its molecular orbitals, is key to its reactivity. The presence of multiple nitro groups makes the trinitroanilino moiety highly electron-deficient, rendering the aromatic ring susceptible to nucleophilic attack. Computational methods can map the electrostatic potential (ESP) surface of the molecule, visually identifying electron-rich and electron-poor regions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In this molecule, the HOMO is likely to be localized on the more electron-rich acetophenone part, while the LUMO is expected to be on the electron-deficient trinitroanilino part. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific data for the title compound is unavailable, studies on other nitroaromatic compounds have successfully correlated their crystal structure and electronic properties with their sensitivity and thermal stability. bohrium.com

Insights into Intramolecular Charge Transfer Mechanisms

The "push-pull" architecture of this compound, featuring an electron-donating group (acetophenone) and an electron-withdrawing group (trinitroaniline) connected by a π-system, strongly suggests the possibility of intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state.

Theoretical calculations can elucidate the mechanism of this ICT process. Time-dependent DFT (TD-DFT) is a common method used to study excited states and the transitions between them. These calculations can determine whether the ICT occurs adiabatically on the excited-state potential energy surface or involves non-adiabatic transitions through conical intersections. bibliotekanauki.pl For some nitroaromatic chromophores, ICT is an ultrafast process occurring on the femtosecond timescale and is coupled with structural changes like the twisting of the phenyl rings. nih.gov

The efficiency of ICT can be influenced by the length and nature of the bridge connecting the donor and acceptor groups, as well as the polarity of the solvent. nih.govresearchgate.netrsc.org

Theoretical Prediction of Acidity and Basicity Parameters

Computational methods can provide reliable estimates of the acidity and basicity of a molecule, represented by its pKa and pKb values. These parameters are crucial for understanding its behavior in different pH environments.

The acidity of this compound is primarily associated with the N-H proton of the amino bridge. The strong electron-withdrawing effect of the three nitro groups on the adjacent phenyl ring significantly increases the acidity of this proton, making it more easily abstractable by a base. The acetophenone group, being electron-donating, will have a counteracting but weaker effect.

The basicity is associated with the lone pair of electrons on the nitrogen atom of the amino bridge and the oxygen atom of the carbonyl group. The delocalization of the nitrogen lone pair into the trinitrophenyl ring will substantially decrease its basicity. The carbonyl oxygen will be the more basic site.

Theoretical calculations of pKa involve computing the Gibbs free energy change for the deprotonation reaction in a solvent. While no specific calculated pKa or pKb values for this compound are reported, computational studies on 2,4,6-trinitroaniline (B3268610) show it to be a weak acid. nih.gov The addition of the acetophenone group is expected to slightly decrease the acidity compared to unsubstituted trinitroaniline (B13749157).

Chemical Reactivity and Reaction Mechanisms Involving 4 2,4,6 Trinitroanilino Acetophenone

Investigation of Nucleophilic and Electrophilic Reactions

The molecule possesses sites susceptible to both nucleophilic and electrophilic attack, although the reactivity towards each varies significantly across its structure.

The carbonyl group of the acetophenone (B1666503) moiety is a potential site for nucleophilic attack. In typical ketones, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. However, the reactivity of this specific ketone is modulated by the large 4'-(2,4,6-trinitroanilino) substituent at the para-position.

Electronic effects play a crucial role. The anilino nitrogen atom, directly connected to the acetophenone ring, possesses a lone pair of electrons that can be donated towards the ring through resonance. This delocalization of electron density would extend to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity and reactivity towards nucleophiles. Conversely, the three powerful electron-withdrawing nitro groups on the adjacent phenyl ring pull electron density away from the anilino nitrogen, diminishing its ability to donate electrons to the acetophenone ring.

Steric factors also influence reactivity. The presence of two relatively large substituents in ketones already hinders the approach of a nucleophile compared to aldehydes. ncert.nic.in The bulky 4'-(2,4,6-trinitroanilino) group further increases this steric hindrance around the carbonyl carbon.

Consequently, while 4'-(2,4,6-Trinitroanilino)acetophenone can undergo typical ketone reactions such as nucleophilic additions and condensations, its reactivity is expected to be lower than that of unsubstituted acetophenone. Reactions like the formation of cyanohydrins (with HCN), bisulfite adducts, or products of aldol (B89426) condensation would likely require more forcing conditions. ncert.nic.in

Electrophilic aromatic substitution (EAS) on the acetophenone phenyl ring is highly unlikely. This ring is substituted with two powerful deactivating groups. The acetyl group is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. ncert.nic.in The 4'-(2,4,6-trinitroanilino) group is also strongly deactivating. Although an amino group is typically a strong activator, the attachment of the electron-deficient 2,4,6-trinitrophenyl ring effectively nullifies the nitrogen's electron-donating ability. The combined effect of these two substituents makes the acetophenone ring extremely electron-poor and thus highly resistant to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com Any attempt to force an electrophilic substitution, such as nitration or halogenation, would likely result in no reaction or decomposition under harsh conditions.

The most reactive sites on the molecule are located on the 2,4,6-trinitrophenyl moiety. This ring is exceptionally electron-deficient, making it susceptible to nucleophilic attack and facilitating the reduction of its nitro groups.

Reduction Reactions: The three nitro groups can be reduced to amino groups using a variety of reagents. The reduction proceeds in a stepwise manner, often involving nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org The choice of reducing agent and reaction conditions can allow for selective reduction. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts can reduce all three nitro groups to form 4'-(2,4,6-triaminoanilino)acetophenone. commonorganicchemistry.com Milder, chemoselective reagents can be used to achieve partial reduction. For instance, sodium sulfide (B99878) (Na2S) is known to selectively reduce one nitro group in polynitro compounds. commonorganicchemistry.comstackexchange.com In substituted dinitroanilines, the nitro group positioned ortho to the amino group is often preferentially reduced due to electronic and steric factors. stackexchange.com

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Typical Outcome on Polynitro Aromatics | Selectivity |

|---|---|---|---|

| H₂ / Pd/C | Atmospheric or high pressure | Complete reduction to amines chemistryviews.org | Low (reduces most nitro groups) |

| Fe / HCl or AcOH | Acidic, heating | Complete reduction to amines commonorganicchemistry.com | Low |

| SnCl₂ / HCl | Acidic | Complete reduction to amines | Low, but milder than Fe/HCl |

| Zn / AcOH | Acidic | Complete reduction to amines | Low, mild conditions commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Selective reduction to a monoamino derivative stackexchange.com | High (Zinin Reduction) |

Meisenheimer Complex Formation: The highly electron-deficient trinitroanilino ring is a prime substrate for nucleophilic aromatic substitution (SNAr), which proceeds through a characteristic, often stable, intermediate known as a Meisenheimer complex. nih.gov The addition of an electron-rich nucleophile (e.g., methoxide, hydroxide (B78521), or an amine) to one of the unsubstituted carbons (positions 3 or 5) of the trinitrophenyl ring leads to the formation of a resonance-stabilized, anionic σ-complex. These complexes are typically intensely colored and can sometimes be isolated and characterized. nih.gov The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions on this ring.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound provides insight into the formation of products and the stability of intermediates.

Nitro Group Reduction: The reduction of nitroaromatic compounds is a highly exothermic process. acsgcipr.org The thermodynamics, particularly the one-electron reduction potential, are indicative of how easily the compound can be reduced. dtic.mil Kinetically, the rates can be controlled by the choice of catalyst, temperature, and pressure. For instance, catalytic hydrogenations are often fast but can be difficult to control on a large scale due to the high heat evolution. acsgcipr.org

Meisenheimer Complex Formation: The formation of Meisenheimer complexes is generally a rapid and reversible process. Kinetic studies on the reaction between 1,3,5-trinitrobenzene (B165232) and hydroxide ions show that the rates of formation and dissociation are influenced by the reaction medium. rsc.org The stability (thermodynamics) of the complex depends on the nature of the nucleophile and the substituents on the aromatic ring. The presence of three nitro groups, as in the target molecule, provides significant stabilization for the negative charge in the complex.

Several key reactive intermediates can be proposed for the transformations of this compound.

Arenium Ion (σ-complex): In the hypothetical (and unfavorable) case of electrophilic aromatic substitution on the acetophenone ring, the reaction would proceed through a high-energy arenium ion, a positively charged cyclohexadienyl cation intermediate. masterorganicchemistry.com The disruption of aromaticity makes this the rate-determining step of the reaction. masterorganicchemistry.com

Nitro-Reduction Intermediates: The six-electron reduction of a nitro group to an amine is not a direct conversion. It proceeds through distinct intermediates. The initial two-electron reduction yields a nitroso derivative (Ar-N=O), which is rapidly reduced further to a hydroxylamine (Ar-NHOH). A final two-electron reduction of the hydroxylamine gives the corresponding aniline (B41778) (Ar-NH₂). orientjchem.org Under certain conditions, radical anions may also be formed as transient species.

Meisenheimer Complex: As the key intermediate in SNAr reactions on the trinitrophenyl ring, the Meisenheimer complex is of great importance. It is formed by the addition of a nucleophile to the ring, breaking the aromaticity and creating an sp³-hybridized carbon. The negative charge is delocalized across the ring and onto the electron-withdrawing nitro groups, which accounts for the intermediate's stability. nih.gov Recent studies debate whether this is always a true intermediate or sometimes a transition state, but for highly activated systems like this, its existence as an intermediate is well-accepted. nih.gov

Elucidation of Catalytic Effects on Reaction Rates

While specific catalytic data for this compound is not extensively documented, the reactivity of the core 2,4,6-trinitroanilino structure has been the subject of kinetic studies in related systems. The presence of the three nitro groups on one of the aromatic rings makes the anilino nitrogen significantly less basic and the aromatic ring highly susceptible to nucleophilic attack.

Kinetic studies on the reactions of similar 2,4,6-trinitrophenyl compounds with various nucleophiles, including anilines, have provided insights into potential catalytic pathways. For instance, the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline has been shown to be subject to base catalysis in various organic solvents. rsc.org The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the rate-determining step can be influenced by the presence of a base.

In the context of this compound, reactions involving the anilino linkage would likely be influenced by both acid and base catalysis.

Acid Catalysis: Protonation of one of the nitro groups or the carbonyl oxygen of the acetophenone moiety could enhance the electrophilicity of the trinitrophenyl ring, potentially accelerating nucleophilic attack. However, protonation of the anilino nitrogen would likely deactivate it towards electrophilic attack.

Base Catalysis: A base can deprotonate the N-H group of the anilino bridge, increasing its nucleophilicity for subsequent reactions. For reactions where the aniline derivative acts as a nucleophile, general base catalysis is a common feature. rsc.orgunilag.edu.ng

The table below summarizes kinetic data for the reaction of a related compound, phenyl 2,4,6-trinitrophenyl ether, with aniline in different solvents, illustrating the effect of the chemical environment on reaction rates.

| Solvent | kA (L mol-1 s-1) |

| Methanol | 4.5 x 10-4 |

| Acetonitrile | 1.8 x 10-3 |

| Tetrahydrofuran | 5.0 x 10-3 |

| Ethyl acetate | 2.1 x 10-3 |

| Benzene | 1.1 x 10-4 |

Table 1: Second-order rate constants (kA) for the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline at 25°C. This data is for a related compound and serves to illustrate the influence of the solvent on the reaction kinetics of SNAr reactions involving a trinitrophenyl ether. rsc.org

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is a critical aspect of its chemical profile, with its degradation influenced by factors such as pH, light, and temperature.

The anilino linkage in this compound, which can be considered a substituted amide-like bond, is susceptible to hydrolysis under both acidic and basic conditions, although likely requiring harsh conditions. youtube.com

Under acidic conditions , the hydrolysis would likely be initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and cleavage of the C-N bond would lead to the formation of 4-aminoacetophenone and 2,4,6-trinitrophenol.

In basic media , the hydrolysis would proceed via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetophenone moiety. This would lead to the formation of a tetrahedral intermediate, which would then collapse to yield 4-aminobenzoic acid and the 2,4,6-trinitroaniline (B3268610) anion after cleavage of the anilino bridge. The rate of hydrolysis is generally dependent on the pH of the environment. vedantu.com

Due to the presence of the highly electron-withdrawing trinitrophenyl group, the anilino nitrogen is significantly less basic than in a typical aniline, which would affect the kinetics of hydrolysis.

Nitroaromatic compounds are known to be photochemically active, and this compound is expected to undergo degradation upon exposure to ultraviolet radiation. The photochemical degradation pathways of nitroaromatic compounds can be complex and are influenced by the surrounding chemical environment.

For many nitroaromatic compounds, photolysis can involve the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. Another common pathway is the photosubstitution of the nitro groups by other nucleophiles present in the medium. The acetophenone portion of the molecule can also participate in photochemical reactions, such as Norrish-type reactions. wikipedia.org

Studies on the photolysis of ortho-nitrobenzylic derivatives have shown that the nature of the leaving group can significantly influence the quantum yields of the photoreaction. rsc.org In the case of this compound, irradiation could lead to the cleavage of the C-N bond of the anilino bridge.

The degradation of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) in freshwater environments has been shown to be influenced by both photochemical and microbial processes. researchgate.net The presence of photosensitizing agents can also accelerate the degradation process.

The thermal stability of this compound is expected to be limited due to the presence of multiple nitro groups, which are known to be thermally labile. Aromatic nitro compounds can be explosive, especially when heated or subjected to shock. nih.gov The presence of multiple nitro groups generally decreases the thermal stability of a compound.

The decomposition of related nitrated diphenylamines is a topic of interest in the study of stabilizers for smokeless powders. researchgate.netchemicalbook.com Diphenylamine and its nitrated derivatives function by scavenging nitrogen oxides that are produced during the decomposition of nitrate (B79036) esters, thereby preventing autocatalytic decomposition. wikipedia.orgdiva-portal.org

The thermal decomposition of this compound would likely initiate with the cleavage of the C-NO2 bonds, which are the weakest bonds in the molecule. This would be followed by a complex series of secondary reactions, leading to the formation of various gaseous products and a carbonaceous residue. The presence of the acetophenone group may also influence the decomposition pathway.

The following table presents thermal decomposition data for a related compound, 2,4,6-trinitroaniline, which provides an indication of the thermal sensitivity of the trinitroanilino moiety.

| Compound | Decomposition Temperature (°C) |

| 2,4,6-Trinitroaniline | Explodes on heating |

Table 2: Thermal stability data for 2,4,6-Trinitroaniline. nih.gov This data highlights the energetic nature of the trinitrophenylamine core present in this compound.

Research on Derivatives and Analogs of 4 2,4,6 Trinitroanilino Acetophenone

Design and Synthesis of Structurally Modified Analogs

The design of analogs of 4'-(2,4,6-trinitroanilino)acetophenone primarily revolves around systematically altering its three key components: the nitroaromatic moiety, the acetophenone (B1666503) moiety, and the linker group. The synthesis of such compounds generally involves the nucleophilic aromatic substitution of a picryl halide with a substituted 4'-aminoacetophenone (B505616).

The strong electron-withdrawing nature of the 2,4,6-trinitrophenyl group is a key determinant of the molecule's electronic properties. nih.gov Researchers have explored variations in the number and position of nitro groups to fine-tune these characteristics. For instance, the synthesis of dinitro- and mononitro-anilinoacetophenone analogs allows for a systematic investigation of how the electron-accepting strength of the aromatic ring influences charge-transfer interactions. The introduction of other electron-withdrawing groups, such as cyano or trifluoromethyl groups, in place of or in addition to nitro groups, offers another avenue for modifying the electronic landscape of the molecule. The position of these substituents also plays a crucial role; for example, the steric hindrance and electronegativity of ortho substituents can affect the rotation of the nitro group relative to the aromatic ring. researchgate.net

Table 1: Hypothetical Analogs with Varied Nitroaromatic Moieties

| Analog Name | Modification | Expected Impact on Electronic Properties |

| 4'-(2,4-Dinitroanilino)acetophenone | Reduction in the number of nitro groups | Decreased electron-accepting strength |

| 4'-(2,6-Dinitroanilino)acetophenone | Altered position of nitro groups | Modified steric and electronic environment |

| 4'-(2-Cyano-4,6-dinitroanilino)acetophenone | Replacement of a nitro group with a cyano group | Altered electron-withdrawing strength and geometry |

Table 2: Hypothetical Analogs with Modified Acetophenone Moieties

| Analog Name | Modification | Expected Impact on Electronic Properties |

| 4'-(2,4,6-Trinitroanilino)propiophenone | Variation in the acyl group | Altered steric hindrance and electronic character of the carbonyl |

| 3'-Methoxy-4'-(2,4,6-trinitroanilino)acetophenone | Substitution on the acetophenone ring | Increased electron-donating strength of the acetophenone moiety |

| 3'-Chloro-4'-(2,4,6-trinitroanilino)acetophenone | Substitution on the acetophenone ring | Decreased electron-donating strength of the acetophenone moiety |

The secondary amine linker (–NH–) plays a crucial role in mediating the charge transfer between the donor and acceptor moieties. Replacing this linker with other functional groups can profoundly alter the electronic communication between the two aromatic rings. For instance, an ether (–O–) or a thioether (–S–) linker would change the nature and extent of electronic coupling. An amido (–NHCO–) linker would introduce a carbonyl group, which could compete for electron density and alter the conformational preferences of the molecule. Alkyl linkers (e.g., –CH₂–NH–) would increase the flexibility and decrease the electronic conjugation between the aromatic systems.

Table 3: Hypothetical Analogs with Different Linker Groups

| Analog Name | Linker Group | Expected Impact on Electronic Properties |

| 1-(4-Acetophenonyl)-2-(2,4,6-trinitrophenyl)ether | Ether (–O–) | Altered electronic coupling compared to the amino linker |

| 4'-(N-Methyl-2,4,6-trinitroanilino)acetophenone | N-Alkylated Amine (–N(CH₃)–) | Increased steric hindrance and modified donor strength |